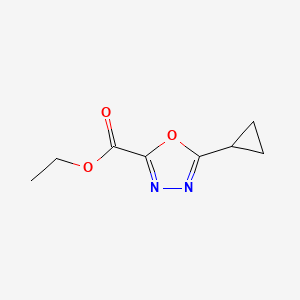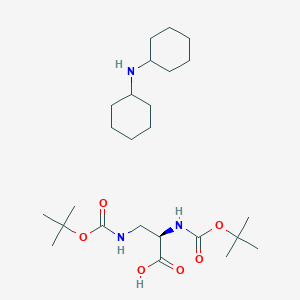
Boc-D-Dap(Boc)-OH DCHA
Vue d'ensemble
Description
“Boc-D-Dap(Boc)-OH DCHA” is a type of amino acid derivative . It’s also known as "methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" . It’s important to note that this compound is not intended for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The molecular formula of “Boc-D-Dap(Boc)-OH DCHA” is C9H19ClN2O4 . The InChI key, which is a unique identifier for chemical substances, is IKRXWXBVGWAKNK-FYZOBXCZSA-N .Physical And Chemical Properties Analysis
“Boc-D-Dap(Boc)-OH DCHA” has a molecular weight of 254.71 . It should be stored at 2-8 °C .Applications De Recherche Scientifique
Stereoselective Synthesis
Boc-D-Dap(Boc)-OH DCHA is used in the stereoselective synthesis of various compounds. A notable example is its role in the synthesis of N-Boc-dolaproine, an amino acid residue of the antineoplastic pentapeptide Dolastatin 10. This synthesis employs the Baylis–Hillman reaction for a stereoselective outcome (Almeida & Coelho, 2003).
Polymer-Albumin Conjugate for Drug Delivery
The compound has been utilized in developing polymer-albumin conjugates for enhancing the delivery of macromolecular platinum drugs into cancer cells. By copolymerizing with other monomers, it aids in the formation of nanoparticles which demonstrate superior toxicity against cancer cells (Dağ et al., 2015).
Anticancer Activity
Research on derivatives of betulin and betulinic acid has highlighted the potential anticancer role of Boc-D-Dap(Boc)-OH. Specifically, its esters have shown enhanced solubility and specific toxicity against epidermoid carcinoma cells, indicating a promising avenue for cancer treatment (Drąg-Zalesińska et al., 2015).
Conjugated Donor/Acceptor/Passivator Polymer
In polymer chemistry, Boc-D-Dap(Boc)-OH DCHA has been part of the synthesis of a conjugated donor/acceptor/passivator polymer. This innovative approach uses Boc protection to facilitate the construction of complex polymers with potential applications in electronic and material science (Devasagayaraj & Tour, 1999).
Peptide Synthesis and Labeling
The compound is also integral in the synthesis of peptides, including those used in medical imaging and drug development. For instance, its use in orthogonally protected artificial amino acids aids in efficient peptide synthesis and labeling with certain radiopharmaceuticals (Shen et al., 2013).
Synthesis of Complex Peptides
It plays a role in the synthesis of complex peptides such as the tetradecapeptide Ac-Asp1-Arg2-Val3-Tyr4-lle5-His6-Pro7-Phe8-His9-Leu10-Leu11-Val12-Tyr13-Ser14-OH, demonstrating its versatility in peptide chemistry (Nguyen et al., 1985).
Propriétés
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Dap(Boc)-OH DCHA | |
CAS RN |
1423018-02-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



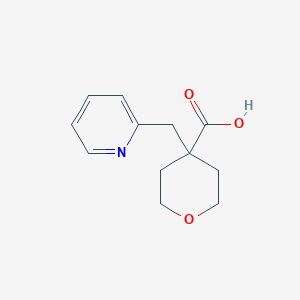
![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)
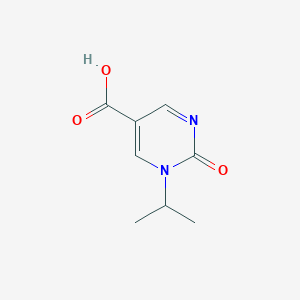
![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)
![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)

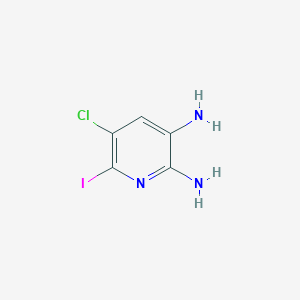

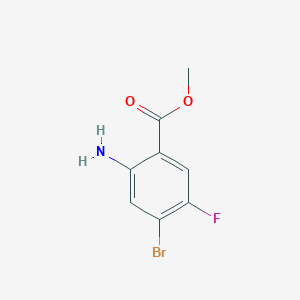


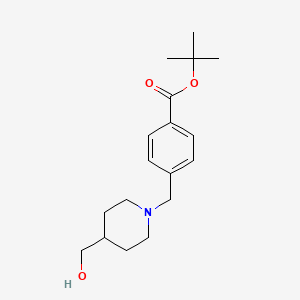
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
